molecular formula C46H42F6N2O5P2 B12390074 Trap1-IN-2

Trap1-IN-2

货号: B12390074
分子量: 878.8 g/mol
InChI 键: YBPGVKHPFGUNAS-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trap1-IN-2 is a small molecule inhibitor specifically designed to target the mitochondrial chaperone protein tumor necrosis factor receptor-associated protein 1 (TRAP1). TRAP1 is a member of the heat shock protein 90 (HSP90) family and plays a crucial role in regulating mitochondrial function, cellular stress responses, and metabolic reprogramming in cancer cells .

准备方法

The synthesis of Trap1-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

化学反应分析

Trap1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

科学研究应用

Understanding TRAP1

TRAP1 is a mitochondrial chaperone that has been implicated in various cellular processes, including mitochondrial bioenergetics, oxidative stress response, and protein quality control. Its overexpression in tumor cells has been linked to enhanced survival and resistance to chemotherapy, making it an attractive target for therapeutic intervention .

Cancer Therapy

Trap1-IN-2 has shown promise as an anticancer agent by inhibiting TRAP1 function, which is essential for the survival of certain cancer cells. By disrupting TRAP1's role in maintaining mitochondrial respiration and promoting glycolysis, this compound can induce apoptosis in cancer cells. Studies indicate that TRAP1 downregulation leads to increased mitochondrial respiration and decreased tumor growth, suggesting that targeting TRAP1 may reverse drug resistance in malignancies .

Metabolic Regulation

Research has demonstrated that TRAP1 influences metabolic pathways such as the tricarboxylic acid cycle and glycolysis. This compound's ability to modulate these pathways can be leveraged to alter energy metabolism in cancer cells, potentially leading to reduced tumor viability . The compound's effects on metabolic rewiring highlight its potential as a therapeutic agent not only in oncology but also in metabolic disorders.

Mitochondrial Function

This compound may enhance mitochondrial function by inhibiting TRAP1's protective effects against oxidative stress. By reducing TRAP1 levels, the compound can increase reactive oxygen species (ROS) production, which is detrimental to cancer cell survival. This mechanism suggests that this compound could serve as a dual-action drug—targeting both tumor growth and mitochondrial health .

Case Studies

StudyFocusFindings
Spandidos et al. (2014)TRAP1 and CancerDemonstrated that TRAP1 downregulation increases mitochondrial respiration and decreases tumor growth in colon cancer models .
Nature (2023)Metabolic PathwaysIdentified TRAP1's role in regulating energy metabolism; suggested that targeting TRAP1 with inhibitors like this compound could disrupt cancer cell metabolism .
MDPI (2021)Oxidative StressFound that Trap1 inhibition enhances ROS production, leading to increased apoptosis in colorectal cancer cells .

作用机制

Trap1-IN-2 exerts its effects by binding to the ATPase domain of TRAP1, thereby inhibiting its chaperone activity. This inhibition disrupts the interaction between TRAP1 and its client proteins, leading to impaired mitochondrial function and increased cellular stress. The molecular targets of this compound include succinate dehydrogenase and cytochrome c oxidase, which are key components of the electron transport chain. By inhibiting TRAP1, this compound promotes apoptosis and reduces the metabolic flexibility of cancer cells .

相似化合物的比较

Trap1-IN-2 is unique compared to other TRAP1 inhibitors due to its high selectivity and potency. Similar compounds include other HSP90 family inhibitors, such as geldanamycin and radicicol, which also target mitochondrial chaperones but with less specificity. This compound’s ability to selectively inhibit TRAP1 without affecting other HSP90 family members makes it a valuable tool for studying mitochondrial function and developing targeted therapies .

生物活性

Trap1-IN-2 is a selective inhibitor of the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), which has emerged as a significant target in cancer therapy due to its role in regulating mitochondrial function, cellular metabolism, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell metabolism, and implications for therapeutic strategies.

TRAP1 is known to modulate several critical cellular processes, including:

  • Mitochondrial Bioenergetics : TRAP1 regulates oxidative phosphorylation (OXPHOS) and glycolysis, influencing energy production in cells. It inhibits succinate dehydrogenase (SDH) activity, which is crucial for the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) function .
  • Oxidative Stress Response : TRAP1 enhances cellular resistance to oxidative stress by reducing reactive oxygen species (ROS) generation. This protective effect is vital in cancer cells, which often experience elevated oxidative stress levels .
  • Apoptosis Regulation : By inhibiting the mitochondrial permeability transition pore (mPTP) opening, TRAP1 prevents apoptosis in response to stress signals, thereby promoting cell survival .

Biological Activity of this compound

This compound specifically targets TRAP1, disrupting its protective functions in cancer cells. The inhibition of TRAP1 by this compound leads to several significant biological activities:

  • Increased Apoptosis : By blocking TRAP1's anti-apoptotic effects, this compound promotes apoptosis in cancer cells under stress conditions. Studies have shown that treatment with this compound results in increased caspase activation and mitochondrial cytochrome c release, indicative of apoptosis .
  • Metabolic Reprogramming : The inhibition of TRAP1 shifts cellular metabolism from glycolysis back to OXPHOS. This metabolic reprogramming can reduce the viability of cancer cells that rely heavily on glycolysis for energy production .

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various cancer models:

StudyCancer TypeFindings
Yoshida et al. (2013)OsteosarcomaThis compound treatment led to significant apoptosis in Saos-2 cells resistant to chemotherapy.
Masgras et al. (2017)Colorectal CancerInhibition of TRAP1 by this compound restored SDH activity and reduced tumor growth in xenograft models.
Zhang et al. (2018)Breast CancerThis compound enhanced sensitivity to doxorubicin by promoting mitochondrial dysfunction and apoptosis in breast cancer cells.

Implications for Cancer Therapy

The selective targeting of TRAP1 with inhibitors like this compound presents a promising strategy for enhancing the efficacy of existing chemotherapy treatments and overcoming drug resistance. The ability of this compound to induce apoptosis selectively in cancer cells while sparing normal cells underscores its potential as a therapeutic agent.

Future Directions

Further research is needed to explore the following aspects:

  • Combination Therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents could enhance treatment outcomes.
  • Biomarker Development : Identifying biomarkers associated with TRAP1 expression may help predict patient responses to this compound treatment.
  • Clinical Trials : Conducting clinical trials will be essential to evaluate the safety and efficacy of this compound in diverse patient populations.

属性

分子式

C46H42F6N2O5P2

分子量

878.8 g/mol

IUPAC 名称

3-[[2-[2-hydroxy-5-(4-methoxy-1,3-dihydroisoindole-2-carbonyl)benzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-triphenylphosphanium;hexafluorophosphate

InChI

InChI=1S/C46H41N2O5P.F6P/c1-52-44-20-11-13-35-30-48(32-42(35)44)45(50)33-22-24-43(49)41(28-33)46(51)47-29-34-21-23-37(27-36(34)31-47)53-25-12-26-54(38-14-5-2-6-15-38,39-16-7-3-8-17-39)40-18-9-4-10-19-40;1-7(2,3,4,5)6/h2-11,13-24,27-28H,12,25-26,29-32H2,1H3;/q;-1/p+1

InChI 键

YBPGVKHPFGUNAS-UHFFFAOYSA-O

规范 SMILES

COC1=CC=CC2=C1CN(C2)C(=O)C3=CC(=C(C=C3)O)C(=O)N4CC5=C(C4)C=C(C=C5)OCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8.F[P-](F)(F)(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。